
Dicyclopentylcarbinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclopentylmethanol is an organic compound with the molecular formula C11H20O. It is a secondary alcohol characterized by the presence of two cyclopentyl groups attached to a central carbon atom, which is also bonded to a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
Dicyclopentylmethanol can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentylmagnesium bromide with cyclopentanone, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, dicyclopentylmethanol is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
Dicyclopentylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dicyclopentyl ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to dicyclopentylmethane using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Dicyclopentyl ketone.
Reduction: Dicyclopentylmethane.
Substitution: Dicyclopentyl halides (e.g., dicyclopentyl chloride or bromide).
科学的研究の応用
Dicyclopentylmethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
作用機序
The mechanism of action of dicyclopentylmethanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and reactivity. The compound’s effects are mediated through its ability to participate in oxidation-reduction reactions and its potential to act as a ligand in coordination chemistry .
類似化合物との比較
Similar Compounds
Cyclopentylmethanol: A related compound with a single cyclopentyl group.
Dicyclopentyl ketone: The oxidized form of dicyclopentylmethanol.
Dicyclopentylmethane: The reduced form of dicyclopentylmethanol.
Uniqueness
Dicyclopentylmethanol is unique due to the presence of two cyclopentyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound in synthetic chemistry and research applications, as it can participate in a variety of reactions and form complex structures .
特性
CAS番号 |
6300-99-8 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
dicyclopentylmethanol |
InChI |
InChI=1S/C11H20O/c12-11(9-5-1-2-6-9)10-7-3-4-8-10/h9-12H,1-8H2 |
InChIキー |
KJMCBUHSRCZHHX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(C2CCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate](/img/structure/B12510039.png)


![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B12510066.png)
![But-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one](/img/structure/B12510073.png)
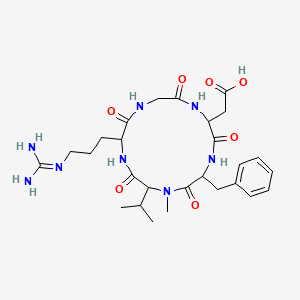
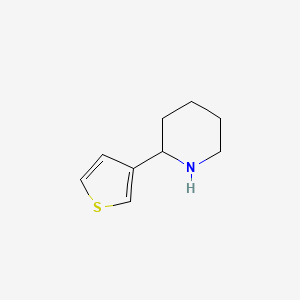
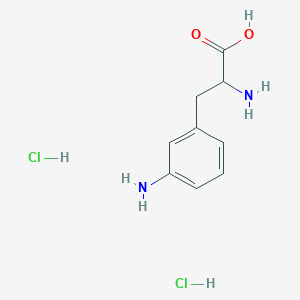
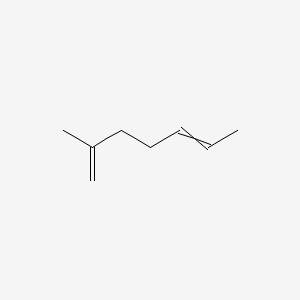
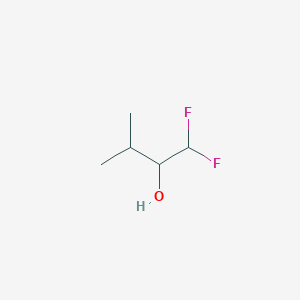

![4-[5-chloro-2-(isopropylamino)pyridin-4-yl]-N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12510129.png)
![2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B12510134.png)
![1-Pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one](/img/structure/B12510141.png)
